molecular formula C10H14FNO2 B13670069 Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate

Katalognummer: B13670069
Molekulargewicht: 199.22 g/mol
InChI-Schlüssel: TZMPSTXARITXRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate is a complex organic compound with a unique structure that includes a fluorine atom and a methylene group

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .

Wissenschaftliche Forschungsanwendungen

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methylene group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate is unique due to the presence of both a fluorine atom and a methylene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H14FNO2

Molekulargewicht

199.22 g/mol

IUPAC-Name

methyl 2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizine-8-carboxylate

InChI

InChI=1S/C10H14FNO2/c1-7-3-10(9(13)14-2)4-8(11)6-12(10)5-7/h8H,1,3-6H2,2H3

InChI-Schlüssel

TZMPSTXARITXRJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C12CC(CN1CC(=C)C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.